molecular formula C13H13NO2 B472966 N-(2-phenylethyl)furan-2-carboxamide CAS No. 153579-79-4

N-(2-phenylethyl)furan-2-carboxamide

Cat. No. B472966
CAS RN: 153579-79-4
M. Wt: 215.25g/mol
InChI Key: JXBQSQNRBAFMRW-UHFFFAOYSA-N
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Description

“N-(2-phenylethyl)furan-2-carboxamide”, also known as Furanylfentanyl, is an opioid analgesic that is an analog of fentanyl . It has been sold as a designer drug and is said to be pharmacologically more active than fentanyl .


Molecular Structure Analysis

The molecular structure of “this compound” has been elucidated by single crystal X-ray diffraction and characterized by NMR, FT-IR, UV–Vis spectroscopic techniques . The dihedral angle between furan and pyridine rings is 73.52(14)° .


Chemical Reactions Analysis

The metabolism of “this compound” was investigated by incubating fresh human hepatocytes with 10 µM furanylfentanyl at 37 °C for 48 h in an atmosphere of 5% CO2 . Four metabolites of furanylfentanyl were presumably detected: 4´-hydroxy-furanylfentanyl, β-hydroxy-furanylfentanyl, 4´-hydroxy-3´-methoxy-furanylfentanyl, and a ring-opened carboxylic acid metabolite .

Scientific Research Applications

  • Risk Assessment of Psychoactive Substances : Furanylfentanyl, a compound related to N-(2-phenylethyl)furan-2-carboxamide, has been evaluated for its health and social risks, its involvement in international trafficking, and the potential implications of control measures (Brandt et al., 2017).

  • Catalysis in Organic Chemistry : Chiral complexes containing monodentate acylthiourea ligands, such as this compound, have been synthesized and characterized for efficient asymmetric transfer hydrogenation of ketones (Sheeba et al., 2014).

  • Antibacterial Applications : Synthesis of N-(4-bromophenyl)furan-2-carboxamide derivatives showcased their effectiveness against clinically isolated drug-resistant bacteria, offering insights into novel antibacterial agents (Siddiqa et al., 2022).

  • Antiviral Research : Furan-carboxamide derivatives have been identified as potent inhibitors of the lethal H5N1 influenza A virus, providing a new avenue for antiviral drug development (Yongshi et al., 2017).

  • Biological Properties and Structural Analysis : N,N’-(2,2’-dithiodi-o-phenylene)bis-(furan-2-carboxamide) has been characterized for its structural properties and potential biological applications, including antibacterial and antifungal activities (Yıldırım et al., 2018).

  • Bio-imaging Applications : A phenoxazine-based chemosensor incorporating furan-2-carboxamide was developed for detecting Cd2+ and CN− ions, with potential applications in live cell and zebrafish bio-imaging (Ravichandiran et al., 2020).

  • Synthesis and Reactivity in Organic Chemistry : Research on the synthesis and reactivity of various furan-carboxamide derivatives, including N-(1-Naphthyl)furan-2-carboxamide and N-(quinolin-6-yl)furan-2-carboxamide, has been conducted to explore their potential in organic synthesis and chemical reactions (Aleksandrov & El’chaninov, 2017).

  • Antimicrobial Activity : The synthesis, characterization, and in vitro antimicrobial activity assessment of new furan-3-carboxamide series have been carried out, showing significant antimicrobial properties against various microorganisms (Zanatta et al., 2007).

Safety and Hazards

“N-(2-phenylethyl)furan-2-carboxamide” is a potent opioid and poses significant health risks. Side effects are similar to those of fentanyl itself, which include itching, nausea, and potentially serious respiratory depression, which can be life-threatening . It is illegal in several countries, including Sweden and the United States .

properties

IUPAC Name

N-(2-phenylethyl)furan-2-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H13NO2/c15-13(12-7-4-10-16-12)14-9-8-11-5-2-1-3-6-11/h1-7,10H,8-9H2,(H,14,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JXBQSQNRBAFMRW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CCNC(=O)C2=CC=CO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H13NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

215.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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